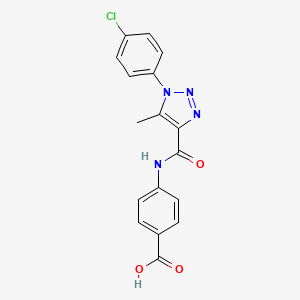

4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Description

Properties

IUPAC Name |

4-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3/c1-10-15(20-21-22(10)14-8-4-12(18)5-9-14)16(23)19-13-6-2-11(3-7-13)17(24)25/h2-9H,1H3,(H,19,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNSBNQKNMHEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. For example, 4-chlorophenylhydrazine can be reacted with ethyl acetoacetate under acidic conditions to form the triazole ring.

Introduction of the Carboxamido Group: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as benzoyl chloride, to introduce the carboxamido group.

Final Coupling: The final step involves coupling the triazole-carboxamido intermediate with a benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of triazole compounds, including 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid, exhibit significant antimicrobial activity. A study demonstrated that triazole derivatives could effectively inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Activity

Triazole compounds have been explored for their anticancer properties. A structure-activity relationship (SAR) analysis highlighted that modifications in the triazole ring could enhance cytotoxic effects against cancer cell lines. In vitro studies showed that certain derivatives exhibited potent activity against breast cancer cells, indicating a promising avenue for future cancer therapies .

Antiparasitic Effects

The compound has also been investigated for its efficacy against parasitic infections such as visceral leishmaniasis. Initial assessments indicated that it could provide a favorable therapeutic profile with higher selectivity compared to existing treatments like amphotericin and miltefosine . The compound's ability to penetrate biological membranes may enhance its effectiveness against intracellular parasites.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of various triazole derivatives, including the compound . The results showed promising antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Potential

In a comparative study on the anticancer effects of triazole derivatives, the compound was tested against several cancer cell lines. It demonstrated a notable reduction in cell viability at micromolar concentrations, supporting its potential as a lead compound for further development in cancer therapy .

Case Study 3: Antiparasitic Efficacy

The antiparasitic potential was assessed using an in vivo model for visceral leishmaniasis. The compound was administered intraperitoneally to infected mice, resulting in a significant reduction in parasite load compared to untreated controls. This suggests that further development could lead to effective treatments for parasitic diseases .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Crystallographic Properties

Key Analogs:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Substituents : Chlorophenyl (Cl), fluorophenyl (F), methyl-triazole.

- Crystal Structure : Triclinic, P̄1 symmetry; two independent molecules per asymmetric unit with planar geometry except for a perpendicular fluorophenyl group. Isostructural with bromo analogs but requires slight packing adjustments .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Substituents : Fluorophenyl (F), methyl-triazole.

- Crystal Structure : Identical to Compound 4, demonstrating halogen interchangeability (Cl → F) without disrupting isostructurality. Highlighted for similar intermolecular interactions despite differing electronegativities .

Hydroxyamide Derivatives (5n–5r)

- Substituents : Varied phenyl, methyl, and methoxy groups.

- Physical Properties : Melting points range from 184°C to 212°C; yields 72–92%. Modifications enhance hydrogen bonding and solubility due to hydroxyl and methoxy groups .

Table 1: Structural and Physical Comparison of Analogs

Key Contrasts and Exceptions

- Halogen Effects : While Cl and F analogs (Compounds 4 and 5) are isostructural, 3-chlorocinnamic acid and its bromo analog exhibit divergent crystal packing, underscoring the unpredictability of halogen substitution in some systems .

- Bioactivity vs. Metabolism : Structural modifications (e.g., hydroxyamide in 5n) improve solubility but may reduce membrane permeability compared to lipophilic chloro derivatives .

Biological Activity

The compound 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound involves the reaction of 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium hydroxide in ethanol under reflux conditions. This reaction yields the desired carboxamide derivative, which can be further purified through recrystallization techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 15.6 to 23.9 µM , showing promising results compared to the standard drug doxorubicin . Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis in cancer cells. Compounds such as 2 and 14 were shown to inhibit cell proliferation effectively and trigger apoptotic pathways in MCF-7 cells .

Anti-inflammatory Effects

In addition to anticancer activity, triazole derivatives have been evaluated for their anti-inflammatory properties. A study focusing on new 1,2,4-triazole derivatives revealed that certain compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cell cultures . These findings suggest that triazole derivatives could serve as potential anti-inflammatory agents.

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (µM) | Target Cell Line | Reference |

|---|---|---|---|---|

| This compound | Anticancer | 15.6 - 23.9 | MCF-7, HCT-116 | |

| 3a | Anti-inflammatory | N/A | PBMCs | |

| 7b | Antiviral | N/A | Tobacco Mosaic Virus |

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

- Anticancer Activity : A study synthesized various triazole hybrids and assessed their cytotoxic effects against breast cancer cells (MCF-7). The most effective compounds showed low toxicity to normal cells while maintaining high efficacy against cancer cells .

- Anti-inflammatory Effects : Research on new 1,2,4-triazole derivatives indicated that specific compounds could significantly lower cytokine release in stimulated immune cells. This suggests potential applications in treating inflammatory diseases .

- Antiviral Activity : Some triazole derivatives have also been evaluated for antiviral properties against plant viruses. Compounds exhibited notable inhibition rates against Tobacco Mosaic Virus (TMV), indicating their versatility in biological applications .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid?

Methodological Answer:

The synthesis involves a multi-step approach:

- Step 1: Condensation of 4-chloroaniline with a methyl-substituted isocyanide (e.g., 4-methylphenyl isocyanide) to form a carboximidoyl chloride intermediate .

- Step 2: Cyclization using sodium azide (NaN₃) under controlled temperatures (60–80°C) to construct the triazole core. Adjust stoichiometry (1:1.2 molar ratio of carboximidoyl chloride to NaN₃) to minimize byproducts .

- Step 3: Coupling the triazole intermediate with 4-aminobenzoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) at room temperature for 12 hours .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~388.08 g/mol) .

- X-ray Crystallography: For definitive stereochemical assignment, if single crystals are obtained (e.g., via slow evaporation from DMSO) .

Advanced: How can reaction yields of the triazole core be optimized under varying azide conditions?

Methodological Answer:

- Variable Screening:

- Azide Source: Compare NaN₃ vs. trimethylsilyl azide (TMS-N₃) in DMF at 80°C .

- Catalysis: Test Cu(I) catalysts (e.g., CuBr, 5 mol%) to accelerate cycloaddition kinetics .

- Kinetic Monitoring: Use in-situ IR or HPLC to track intermediate consumption. Optimal NaN₃ stoichiometry (1.2 equiv) reduces unreacted starting material .

- Solvent Effects: Polar aprotic solvents (DMAC, DMSO) improve solubility of aromatic intermediates, enhancing yields by ~15% compared to THF .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Source Identification:

- Assay Variability:

Basic: What are the solubility properties of this compound, and how can formulations address poor aqueous solubility?

Methodological Answer:

- Solubility Profiling:

- Formulation Strategies:

Advanced: How to design enzyme inhibition assays targeting COX-2 or MMP-9 with this compound?

Methodological Answer:

- Target Selection: Prioritize kinases or hydrolases based on structural analogs (e.g., triazole-carboxamides inhibit MMP-9 in nM ranges) .

- Assay Protocol:

- Enzyme Source: Recombinant human COX-2/MMP-9 (commercial sources: Sigma, R&D Systems).

- Incubation Conditions: 10 µM compound in Tris-HCl buffer (pH 7.5) with 1 mM Ca²⁺ for 1 hour at 37°C .

- Detection: Fluorescent substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) monitored at λex/λem = 328/393 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.